Cas no 2649075-74-9 (2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene)

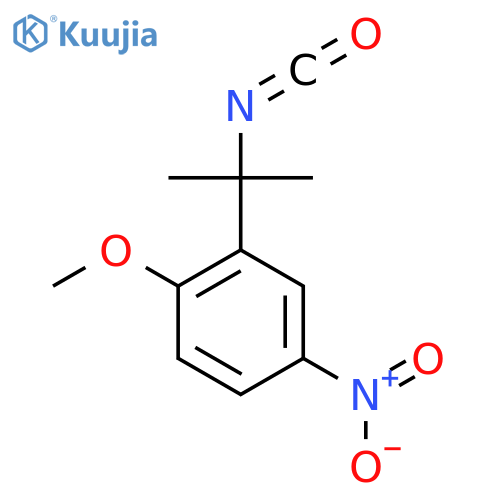

2649075-74-9 structure

商品名:2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene

- EN300-1832706

- 2649075-74-9

-

- インチ: 1S/C11H12N2O4/c1-11(2,12-7-14)9-6-8(13(15)16)4-5-10(9)17-3/h4-6H,1-3H3

- InChIKey: GQBUDPAJNBPHFM-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1C(C)(C)N=C=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 236.07970687g/mol

- どういたいしつりょう: 236.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 84.5Ų

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832706-5.0g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1832706-10g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1832706-2.5g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1832706-0.5g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1832706-10.0g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1832706-5g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1832706-0.05g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1832706-0.1g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1832706-1.0g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1832706-0.25g |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene |

2649075-74-9 | 0.25g |

$906.0 | 2023-09-19 |

2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042

2649075-74-9 (2-(2-isocyanatopropan-2-yl)-1-methoxy-4-nitrobenzene) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量